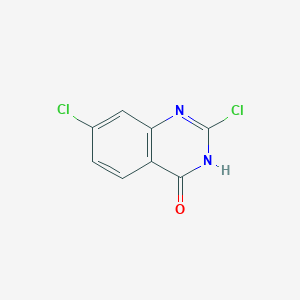

2,7-Dichloroquinazolin-4(3H)-one

Description

Contextualization within Quinazolinone Chemistry Research

Quinazolinones are a class of fused heterocyclic compounds consisting of a benzene (B151609) ring fused to a pyrimidine (B1678525) ring, with a ketone group on the pyrimidine ring. nih.gov This structural motif is a "privileged scaffold" in medicinal chemistry, meaning it is a recurring structural feature in a variety of biologically active compounds. researchgate.net The stability of the quinazolinone ring system, coupled with the potential for diverse substitutions at various positions, has made it a focal point for synthetic chemists and drug developers for over a century. nih.gov

The broad spectrum of biological activities associated with quinazolinone derivatives is remarkable, encompassing anticancer, anticonvulsant, anti-inflammatory, antibacterial, and antiviral properties. nih.govresearchgate.net The introduction of halogen atoms, such as chlorine, into the quinazolinone scaffold can significantly modulate the compound's physicochemical properties and biological activity. The presence of chlorine atoms can enhance lipophilicity, influencing cell membrane permeability, and can also alter the electronic nature of the molecule, potentially leading to stronger interactions with biological targets.

Historical Perspectives on 2,7-Dichloroquinazolin-4(3H)-one and Related Analogues

While the first synthesis of a quinazolinone derivative dates back to 1869, the specific history of this compound is less explicitly documented in early literature. nih.gov However, its emergence is intrinsically linked to the broader exploration of chlorinated quinazolines and quinazolinones for various therapeutic applications.

The synthesis of related dichlorinated quinazolines, such as 4,7-dichloroquinazoline, has been reported, often starting from chloro-substituted anthranilic acids. chemicalbook.com For instance, a common route to this compound involves the use of 4-chloroanthranilic acid as a starting material. nih.gov This is then subjected to a series of reactions, including cyclization and chlorination, to yield the desired product. A notable synthetic pathway involves the reaction of 7-chloroquinazoline-2,4(1H,3H)-dione with a chlorinating agent like phosphorus oxychloride (POCl3) to introduce the second chlorine atom at the 2-position. nih.gov

Early research into halogenated quinazolinones was often driven by the quest for novel antimicrobial and anticancer agents. The structural similarities of these compounds to natural alkaloids and their potential to interact with various enzymes and receptors made them attractive targets for synthesis and biological evaluation.

Current Research Landscape of this compound

In contemporary research, this compound is primarily valued as a crucial intermediate in the synthesis of more complex and biologically active molecules. Its two reactive chlorine atoms provide versatile handles for introducing a wide array of substituents, allowing for the generation of large libraries of derivatives for high-throughput screening.

A significant area of current investigation is its use in the development of kinase inhibitors. mdpi.com Kinases are a class of enzymes that play a central role in cell signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The quinazolinone scaffold is a well-established core for many kinase inhibitors, and this compound serves as a building block for creating novel compounds that target specific kinases with high potency and selectivity.

Recent studies have demonstrated the utility of this compound in the synthesis of potent antiviral agents. For example, it has been used as a key intermediate in the preparation of novel inhibitors of SARS-CoV-2, the virus responsible for the COVID-19 pandemic. nih.govnih.gov In these synthetic schemes, the chlorine atoms at the 2 and 7 positions are sequentially substituted with various amine-containing fragments to generate a diverse set of compounds for biological testing. nih.gov

Classical Synthetic Routes to this compound

Traditional methods for constructing the quinazolinone core have been well-established for decades. These routes typically rely on fundamental organic reactions, such as condensation and cyclization, starting from readily available precursors like anthranilic acid derivatives.

A condensation reaction is a process where two molecules combine to form a larger molecule, typically with the loss of a small molecule like water, ammonia, or ethanol (B145695) wikipedia.orglibretexts.org. In the context of this compound synthesis, the primary starting material is 2-amino-4-chlorobenzoic acid.

One of the most common approaches is the Niementowski quinazoline (B50416) synthesis, which involves the reaction of an anthranilic acid with an amide. nih.govbio-conferences.org For the synthesis of an unsubstituted C2 position, formamide (B127407) is often used. The reaction involves heating the 2-amino-4-chlorobenzoic acid with formamide, leading to a direct condensation and cyclization to form the desired quinazolinone ring system. bio-conferences.org This method is valued for its high quantitative yield and relatively low reaction temperatures. bio-conferences.org Variations of this approach can use other reagents like orthoesters in the presence of ammonium (B1175870) acetate (B1210297) to build the 2-substituted-4(3H)-quinazolinone core. researchgate.net

Table 1: Examples of Classical Condensation Reactions for Quinazolinone Synthesis

| Starting Material | Reagent(s) | Key Transformation | Reference |

|---|---|---|---|

| 2-Aminobenzoic Acid | Formamide | Direct condensation and cyclization | bio-conferences.org |

| 2-Aminobenzoic Acid | Orthoesters, Ammonium Acetate | Forms 2-substituted quinazolinones | researchgate.net |

Cyclization strategies often involve a multi-step process where an intermediate is first formed and then cyclized to create the final heterocyclic ring. A prevalent method begins with the N-acylation of 2-amino-4-chlorobenzoic acid. For instance, reacting it with an acyl chloride, like chloroacetyl chloride, would yield an N-acylated intermediate.

This intermediate can then undergo dehydrative cyclization to form a benzoxazinone (B8607429) derivative, specifically a 7-chloro-substituted-4H-benzo[d] nih.govsci-hub.catoxazin-4-one. uin-malang.ac.id This benzoxazinone is a stable and key intermediate that can be subsequently reacted with a nitrogen source, such as ammonia or hydrazine hydrate, to yield the final quinazolinone. researchgate.netuin-malang.ac.id The reaction with hydrazine, for example, proceeds through a nucleophilic attack on the carbonyl group of the lactone ring, leading to an open-ring intermediate which then cyclizes to the 3-amino-quinazolin-4(3H)-one. uin-malang.ac.id Radical cyclization is another strategy where radicals are cyclized onto the 2-position of the 3H-quinazolin-4-one ring system to synthesize various alkaloids. rsc.org

Modern and Advanced Synthetic Approaches to this compound

Recent advancements in synthetic chemistry have led to the development of more efficient, selective, and environmentally friendly methods for synthesizing quinazolinones. These modern approaches often utilize catalysts, alternative energy sources, and green chemistry principles.

The use of catalysts can significantly enhance the rate and selectivity of quinazolinone synthesis, often under milder reaction conditions. Both acid and base catalysts, as well as metal catalysts, have been effectively employed.

Lewis and Brønsted Acid Catalysis: Lewis acids like iron(III) chloride (FeCl₃) have been shown to be highly efficient in catalyzing the reaction of isatoic anhydride with amidoxime derivatives to produce 2-substituted quinazolin-4(3H)-ones in high yields. organic-chemistry.org Brønsted acids such as trifluoroacetic acid (TFA) and camphorsulfonic acid (CSA) have also been used to promote the synthesis of quinazolinones from various starting materials, including the reaction of anthranilamides and ketoalkynes. frontiersin.org

Metal Catalysis: Transition metals, particularly copper and palladium, are used in C-N coupling reactions to form the quinazolinone ring. For example, copper-catalyzed Ullmann N-arylation conditions can be used to condense o-iodobenzaldehydes with amidine hydrochlorides. nih.gov Peptide-based catalysts have also been developed for specialized applications like atroposelective bromination of 3-arylquinazolin-4(3H)-ones. nih.gov

Table 2: Catalytic Systems for Quinazolinone Synthesis

| Catalyst | Reactants | Solvent | Key Advantage(s) | Reference |

|---|---|---|---|---|

| Iron(III) chloride | Isatoic anhydride, Amidoximes | 1,4-Dioxane | Mild conditions, high selectivity, inexpensive catalyst | organic-chemistry.org |

| Trifluoroacetic acid (TFA) | Anthranilamides, Ketoalkynes | Not specified | Metal-free, oxidant-free | frontiersin.org |

| Camphorsulfonic acid (CSA) | 2-Aminobenzamides, 1,3-Diketones | Ethyl lactate (aqueous) | Green solvent, selective C-C bond cleavage | frontiersin.org |

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating chemical reactions. nih.gov By using microwave irradiation, reaction times can be dramatically reduced from hours to minutes, often with improved yields compared to conventional heating methods. researchgate.netuin-malang.ac.id

For the synthesis of quinazolinones, microwave irradiation has been successfully applied to the condensation of 2-halobenzoic acids and amidines in the presence of an iron catalyst. sci-hub.cat This method allows for the rapid and efficient formation of the quinazolinone core. sci-hub.cat Similarly, the reaction of anthranilamide with aldehydes or ketones, catalyzed by SbCl₃, can be performed under solvent-free microwave conditions to afford quinazolin-4(3H)-one derivatives in excellent yields within minutes. researchgate.net The use of organic clay as a catalyst under microwave irradiation also represents an efficient and greener approach to quinazolinone synthesis. ijarsct.co.in

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Reaction | Method | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| 2-(2-chlorophenyl)-4H-benzo[d] nih.govsci-hub.catoxazin-4-one + Hydrazine Hydrate | Conventional Heating | 10 hours | 79% | uin-malang.ac.id |

| 2-(2-chlorophenyl)-4H-benzo[d] nih.govsci-hub.catoxazin-4-one + Hydrazine Hydrate | Microwave (800W) | 5 minutes | 87% | uin-malang.ac.id |

| Anthranilamide + Benzaldehyde (catalyzed by SbCl₃) | Conventional Heating | Not specified | 72% | researchgate.net |

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. mdpi.com In the synthesis of this compound, these principles can be applied by using environmentally benign solvents, developing catalyst-free reactions, and improving energy efficiency.

Green Solvents: Water and deep eutectic solvents (DES) are increasingly being used as green alternatives to volatile organic solvents. researchgate.net A simple and environmentally benign method for synthesizing 2,3-dihydroquinazolin-4(1H)-ones involves the direct cyclocondensation of 2-aminobenzamide with aldehydes using water as the reaction medium, completely avoiding the need for a catalyst. researchgate.net Iron-catalyzed cyclization reactions have also been successfully performed in water under microwave heating. sci-hub.cat

Catalyst-Free and Metal-Free Conditions: Developing synthetic routes that avoid the use of catalysts, especially those based on toxic or expensive metals, is a key goal of green chemistry. A novel metal- and catalyst-free protocol has been established for synthesizing quinazolin-4(3H)-ones from o-aminobenzamides and styrenes using DTBP as an oxidant. mdpi.com Another green method involves the visible light-induced condensation cyclization of 2-aminobenzamides and aldehydes using an organic photocatalyst like fluorescein, avoiding the need for a metal catalyst. nih.gov

An in-depth analysis of the chemical compound This compound reveals critical insights into its formation and production optimization. This article focuses exclusively on the synthetic methodologies, flow chemistry applications, and strategies for purity assessment and yield enhancement pertinent to this specific quinazolinone derivative.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,7-dichloro-3H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Cl2N2O/c9-4-1-2-5-6(3-4)11-8(10)12-7(5)13/h1-3H,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMEGBAASRUTYQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)N=C(NC2=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00545845 | |

| Record name | 2,7-Dichloroquinazolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00545845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20197-96-0 | |

| Record name | 2,7-Dichloro-4(3H)-quinazolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20197-96-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,7-Dichloroquinazolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00545845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,7-dichloroquinazolin-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Derivatization of 2,7 Dichloroquinazolin 4 3h One

Electrophilic Aromatic Substitution Reactions of 2,7-Dichloroquinazolin-4(3H)-one

Electrophilic aromatic substitution (SEAr) is a fundamental reaction class for functionalizing aromatic rings. wikipedia.org In this type of reaction, an electrophile replaces an atom, typically hydrogen, on the aromatic ring. minia.edu.eg The general mechanism involves the attack of the aromatic π-electron system on the electrophile, forming a positively charged intermediate known as a Wheland intermediate or sigma complex. libretexts.org A subsequent deprotonation step restores the aromaticity of the ring. libretexts.org

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.org For instance, nitration introduces a nitro group (—NO₂) using nitric acid with a sulfuric acid catalyst, while sulfonation adds a sulfonic acid group (—SO₃H) using fuming sulfuric acid. minia.edu.eglibretexts.org

In the context of quinazolinone systems, the reactivity and regioselectivity of electrophilic substitution are influenced by the existing substituents on the ring. The electron-withdrawing nature of the chloro groups and the carbonyl function in this compound deactivates the benzene (B151609) ring towards electrophilic attack. However, reactions can still be driven under specific conditions, and the directing effects of the substituents will determine the position of substitution.

Nucleophilic Substitution Reactions Involving this compound

Nucleophilic aromatic substitution (SNAr) is a key reaction for modifying the quinazoline (B50416) core, particularly at the halogenated positions. nih.gov This reaction involves the attack of a nucleophile on an aromatic ring that is substituted with a good leaving group, such as a halogen. researchgate.net The presence of electron-withdrawing groups on the ring facilitates this reaction. In this compound, both the C-2 and C-7 positions are susceptible to nucleophilic attack.

Research has shown that in 2,4-dichloroquinazolines, the C-4 position is generally more reactive towards nucleophiles than the C-2 position. nih.govresearchgate.net This regioselectivity is attributed to the electronic properties of the quinazoline ring system. researchgate.net A variety of nucleophiles, including amines, thiols, and alkoxides, can be used to displace the chlorine atoms, leading to a wide range of substituted quinazolinone derivatives. nih.govmdpi.com For example, reactions with amines lead to the formation of aminoquinazolines, which are a significant class of compounds in medicinal chemistry. researchgate.net

| Reaction Type | Reagents | Product Type |

| Amination | Primary or Secondary Amines | 2-Amino- and/or 7-Amino-quinazolin-4(3H)-ones |

| Thiolation | Thiols | 2-Thio- and/or 7-Thio-quinazolin-4(3H)-ones |

| Alkoxylation | Alkoxides | 2-Alkoxy- and/or 7-Alkoxy-quinazolin-4(3H)-ones |

Modifications at the N-3 Position of this compound

The nitrogen atom at the N-3 position of the quinazolinone ring is a nucleophilic site and can be readily alkylated or acylated. nih.gov Alkylation is typically achieved using alkyl halides in the presence of a base. This modification is crucial for introducing a variety of functional groups and for modulating the biological activity of the resulting compounds. For example, N-alkylation of 2-chloro-4(3H)-quinazolinone with methyl bromoacetate (B1195939) has been reported as a key step in the synthesis of 2,N3-disubstituted 4-quinazolinones. nih.gov

Derivatization Strategies at the C-2 and C-7 Positions of this compound

The chlorine atoms at the C-2 and C-7 positions serve as versatile handles for introducing a wide range of substituents through nucleophilic substitution reactions. As mentioned previously, amines, thiols, and alkoxides are common nucleophiles employed for this purpose. The differential reactivity of the C-2 and C-4 positions in related dichloroquinazolines suggests that selective functionalization might be achievable under carefully controlled reaction conditions. nih.gov

Furthermore, palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, can be employed to form carbon-carbon and carbon-heteroatom bonds at these positions, although specific examples for this compound are not extensively detailed in the provided search results. These reactions would significantly expand the structural diversity of accessible derivatives.

Functionalization of the Quinazolinone Core of this compound

Beyond direct substitution at the chloro- and nitrogen-substituted positions, the quinazolinone core itself can undergo various transformations. For instance, the carbonyl group at C-4 can potentially be reduced or converted to a thiocarbonyl group. Thiation of the corresponding 4(3H)-quinazolinone can be achieved using reagents like phosphorus pentasulfide, which can lead to the formation of quinazoline-4(3H)-thiones. mdpi.com

Additionally, the benzene portion of the quinazolinone ring can be further functionalized through electrophilic aromatic substitution, as discussed in section 3.1, though the deactivating effect of the existing substituents must be considered. The interplay between the different reactive sites on the this compound molecule allows for complex and multi-step synthetic sequences to build highly functionalized quinazolinone derivatives. nih.gov

Advanced Spectroscopic and Structural Elucidation Techniques for 2,7 Dichloroquinazolin 4 3h One

Nuclear Magnetic Resonance (NMR) Spectroscopy for 2,7-Dichloroquinazolin-4(3H)-one Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR would provide definitive information about its structure.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the protons on the aromatic ring and the N-H proton. The aromatic region would display three signals corresponding to the protons at positions 5, 6, and 8. The electron-withdrawing nature of the chlorine atoms and the quinazolinone core would influence their chemical shifts. The proton at C8 is anticipated to be a doublet, coupled to the proton at C6. The proton at C6 would likely appear as a doublet of doublets, being coupled to both the C5 and C8 protons. The C5 proton would present as a doublet, coupled to the C6 proton. The N-H proton at position 3 would typically appear as a broad singlet, and its chemical shift could vary depending on the solvent and concentration.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum would complement the ¹H NMR data by identifying all eight carbon atoms in the this compound structure. The carbonyl carbon (C4) would be significantly deshielded, appearing at a downfield chemical shift. The carbons bonded to the chlorine atoms (C2 and C7) would also exhibit downfield shifts due to the electronegativity of chlorine. The remaining aromatic carbons would resonate at chemical shifts typical for substituted benzene (B151609) rings.

Predicted NMR Data for this compound Data is predicted based on analogous structures and chemical shift theory.

View Predicted ¹H and ¹³C NMR Data Table

| ¹H NMR (in DMSO-d₆) | ¹³C NMR (in DMSO-d₆) | ||

| Predicted Shift (ppm) | Multiplicity | Assignment | Predicted Shift (ppm) |

| ~12.5 | br s | N3-H | ~160 |

| ~8.1 | d | H5 | ~152 |

| ~7.8 | d | H8 | ~148 |

| ~7.5 | dd | H6 | ~135 |

| ~128 | |||

| ~127 | |||

| ~126 | |||

| ~122 |

Mass Spectrometry (MS) for Elucidating this compound Derivatives

Mass spectrometry (MS) is a crucial technique for determining the molecular weight and investigating the fragmentation patterns of compounds. For this compound, high-resolution mass spectrometry (HRMS) would confirm its elemental composition.

The electron impact (EI) mass spectrum of this compound would be expected to show a molecular ion peak [M]⁺. A characteristic feature would be the isotopic pattern of the molecular ion, which would appear as a cluster of peaks at [M]⁺, [M+2]⁺, and [M+4]⁺, with relative intensities of approximately 9:6:1, due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl isotopes).

The fragmentation of quinazolinone derivatives often involves the loss of small molecules or radicals. researchgate.net A plausible fragmentation pathway for this compound could involve the initial loss of a chlorine radical, followed by the elimination of a molecule of carbon monoxide (CO) from the heterocyclic ring. Further fragmentation of the aromatic ring could also be observed.

Predicted Mass Spectrometry Fragmentation Data for this compound

View Predicted MS Fragmentation Table

| m/z (relative intensity) | Proposed Fragment | Notes |

| 214/216/218 (9:6:1) | [C₈H₄Cl₂N₂O]⁺ | Molecular ion ([M]⁺) |

| 179/181 (3:1) | [M - Cl]⁺ | Loss of a chlorine radical |

| 151/153 (3:1) | [M - Cl - CO]⁺ | Subsequent loss of carbon monoxide |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in this compound Characterization

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show several characteristic absorption bands. A prominent, sharp absorption band corresponding to the carbonyl (C=O) stretching vibration would be observed, typically in the region of 1680-1660 cm⁻¹. The N-H stretching vibration of the amide group would appear as a broader band in the range of 3300-3100 cm⁻¹. Aromatic C-H stretching vibrations would be seen just above 3000 cm⁻¹, while the C=C and C=N stretching vibrations within the heterocyclic and aromatic rings would likely produce a series of bands in the 1620-1450 cm⁻¹ region. The C-Cl stretching vibrations are expected in the fingerprint region, typically between 800 and 600 cm⁻¹.

Predicted IR Absorption Data for this compound

View Predicted IR Data Table

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| N-H | Stretching | 3300-3100 |

| Aromatic C-H | Stretching | >3000 |

| C=O (Amide) | Stretching | 1680-1660 |

| C=N / C=C | Stretching | 1620-1450 |

| C-Cl | Stretching | 800-600 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The quinazolinone ring system is a chromophore that is expected to exhibit characteristic absorption bands in the UV region. Typically, quinazolinone derivatives show two main absorption bands corresponding to π → π* and n → π* electronic transitions. For this compound, these bands would likely appear in the range of 220-350 nm. The presence of the chlorine atoms as auxochromes may cause a slight bathochromic (red) or hypsochromic (blue) shift in the absorption maxima compared to the unsubstituted quinazolin-4(3H)-one.

X-ray Crystallography for Crystalline Forms of this compound

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid. researchgate.net While a specific crystal structure for this compound has not been reported in the searched literature, analysis of related compounds, such as 2-chloroquinazolin-4(3H)-one, provides insight into the likely structural features.

It is expected that the quinazoline (B50416) ring system of this compound would be nearly planar. In the solid state, molecules of this compound would likely be linked by intermolecular hydrogen bonds. Specifically, the N-H group at position 3 of one molecule would act as a hydrogen bond donor to the carbonyl oxygen atom at position 4 of an adjacent molecule, forming dimeric or polymeric chains. These hydrogen bonding interactions are a common and critical feature in the crystal packing of quinazolinone derivatives, influencing their melting points and solubility. The chlorine atoms would be located in the plane of the fused ring system.

Biological Activities and Pharmacological Investigations of 2,7 Dichloroquinazolin 4 3h One

Anti-Cancer Potential of 2,7-Dichloroquinazolin-4(3H)-one and its Derivatives

Derivatives of this compound have emerged as a promising class of compounds in oncology research. Their multifaceted mechanisms of action, including inducing programmed cell death, halting the cell division cycle, and inhibiting the formation of new blood vessels, underscore their therapeutic potential.

In Vitro Cytotoxicity Assays of this compound

A significant body of research has demonstrated the cytotoxic effects of quinazolinone derivatives against a variety of human cancer cell lines. These in vitro assays are crucial for the initial screening and identification of compounds with potential anti-cancer activity.

One study synthesized a series of novel quinazolinone derivatives and evaluated their cytotoxic activity against MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines using the MTT assay. mdpi.com Nearly all the newly synthesized compounds exhibited cytotoxic effects, particularly at concentrations of 50 to 100 μM. mdpi.com Notably, a derivative with a nitro substituent (compound 11g) showed the most potent cytotoxic activity against the HeLa cell line. mdpi.com

In another investigation, thirty 2-phenylquinazolin-4(3H)-one derivatives were tested for their cytotoxic activities in five human tumor cell lines. nih.gov Several of these compounds displayed relatively high cytotoxicity, with one particular derivative (compound 6c) demonstrating the highest potency across all tested cell lines, even surpassing the activity of the standard anticancer drug adriamycin against HeLa cells. nih.gov

Furthermore, a series of 2,4-disubstituted quinazoline (B50416) derivatives were shown to possess potent antiproliferative activities against a panel of three tumor cell lines. mdpi.com Research into 2-sulfanylquinazolin-4(3H)-one derivatives also revealed weak-to-strong anti-proliferative activities against hepatocellular carcinoma (HepG2), breast cancer (MCF-7), triple-negative breast cancer (MDA-MB-231), and cervical cancer (HeLa) cell lines when compared to doxorubicin (B1662922) and sunitinib. researchgate.net

The following table summarizes the cytotoxic activities of selected quinazolinone derivatives from various studies.

| Compound/Derivative | Cancer Cell Line(s) | Activity (IC50/GI50) | Reference |

| Quinazolinone-chalcone 14g | K-562, RPMI-8226, HCT-116, LOX IMVI, MCF7 | 0.622–1.81 μM (GI50) | benthamdirect.com |

| Pyrimidodiazepine 16c | Various human tumor cell lines | 10-fold higher than doxorubicin | benthamdirect.com |

| 2-Phenylquinazolin-4(3H)-one derivative 6c | Various human tumor cell lines | Higher than adriamycin against HeLa | nih.gov |

| 2-Sulfanylquinazolin-4(3H)-one derivative 5d | HepG2, MCF-7, MDA-231, HeLa | 1.94–7.1 µM (IC50) | researchgate.net |

| 3,4-Dihydroquinazolinone derivatives | HepG-2, MCF-7 | 2.46-36.85 µM (HepG-2), 3.87-88.93 µM (MCF-7) | nih.govnih.gov |

| 4-Hydroxyquinazoline (B93491) derivative B1 | HCT-15, HCC1937 | Dose-dependent cytotoxicity | tandfonline.com |

Apoptosis Induction by this compound

A key mechanism through which many anticancer agents exert their effects is the induction of apoptosis, or programmed cell death. Several studies have confirmed that derivatives of this compound can trigger this process in cancer cells.

For instance, a novel quinazoline derivative, 04NB-03, was found to induce apoptosis in hepatocellular carcinoma (HCC) cells in a concentration- and time-dependent manner. mdpi.com This apoptotic induction was linked to an increase in intracellular reactive oxygen species (ROS). tandfonline.com Further mechanistic studies on a 4-hydroxyquinazoline derivative, B1, revealed that it stimulates the formation of intracellular ROS and the depolarization of the mitochondrial membrane, which in turn increases apoptosis. tandfonline.com In HCT-15 cell lines, B1 was able to increase the apoptosis rate to 73.58% at a concentration of 20 μM. tandfonline.com

Investigations into 3,4-dihydroquinazolinone derivatives demonstrated that certain compounds led to a significant increase in early apoptosis in HepG-2 cells, as confirmed by Annexin V-FITC and caspase-3 analyses. nih.govnih.gov This apoptotic pathway was associated with an upregulation in the expression of pro-apoptotic genes like caspase-3, caspase-9, and Bax, and a downregulation of the anti-apoptotic gene Bcl-2. researchgate.net

Cell Cycle Arrest Mechanisms Mediated by this compound

In addition to inducing apoptosis, derivatives of this compound can also inhibit cancer cell proliferation by causing cell cycle arrest at specific phases. This prevents the cancer cells from dividing and growing.

A study on 2-phenylquinazolin-4(3H)-one derivatives identified that the mechanism of their antitumor action involved cell cycle arrest in the G0/G1 phase in HeLa cells. nih.gov In contrast, other research on novel 3,4-dihydroquinazolinone derivatives found that the selected compounds impaired cell proliferation by causing cell cycle arrest at the G2/M phase in HepG-2 cells. nih.govnih.gov This was accompanied by a significant overexpression of p21, a protein that plays a crucial role in cell cycle regulation. nih.govnih.gov

Similarly, the quinazoline derivative 04NB-03 was shown to induce cell cycle arrest at the G2/M phase in HCC cells. mdpi.com Another compound, a 2-(2-fluorophenyl)-6,7-methylenedioxyquinolin-4-one derivative (CHM-1), also promoted G2/M arrest in colorectal adenocarcinoma cells by inhibiting CDK1 activity and decreasing the protein levels of CDK1, Cyclin A, and Cyclin B.

Anti-Proliferative Mechanisms of this compound

The anti-proliferative effects of quinazolinone derivatives are often linked to their ability to inhibit key enzymes involved in cancer cell growth and signaling pathways. A primary target for many of these compounds is the epidermal growth factor receptor (EGFR) tyrosine kinase (TK).

Research has shown that somatic mutations in the TK domain of EGFR are observed in some cancer patients, making the development of EGFR-TK inhibitors an attractive chemotherapeutic strategy. Several 3,4-dihydroquinazolinone derivatives have been evaluated for their EGFR inhibitory activity, with some compounds showing IC50 values in the nanomolar range. nih.govnih.gov For example, one of the most potent compounds in a study had an IC50 of 146.9 nM for EGFR.

The anti-proliferative activity of these compounds is not limited to EGFR inhibition. Some 2-sulfanylquinazolin-4(3H)-one derivatives have been identified as multi-targeted kinase inhibitors, showing activity against VEGFR2, HER2, and CDK2, in addition to EGFR. researchgate.net

Angiogenesis Inhibition by this compound

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Targeting angiogenesis is therefore a key strategy in cancer therapy. Derivatives of this compound have demonstrated significant anti-angiogenic properties.

A series of 2,4-disubstituted quinazoline derivatives were found to have a good inhibitory effect on the adhesion and migration of human umbilical vein endothelial cells (HUVECs). mdpi.com One of the most potent compounds, 11d, also exhibited the highest anti-angiogenesis activities in the chick embryo chorioallantoic membrane (CAM) assay. mdpi.com The mechanism underlying the anti-angiogenic activity of compound 11d was found to involve the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and the downregulation of the VEGFR2-mediated Akt/mTOR/p70s6k signaling pathway. researchgate.net This compound exhibited strong inhibitory activity against VEGFR2 kinase with an IC50 value of 5.49 μM.

Other studies have also highlighted the role of quinazoline derivatives as VEGFR-2 inhibitors. tandfonline.com A series of new N-(4-(4-amino-6,7-dimethoxyquinazolin-2-yloxy)phenyl)-N-phenyl cyclopropane-1,1-dicarboxamide derivatives were designed as VEGFR-2 inhibitors, with one compound showing a VEGFR-2 kinase inhibition activity with an IC50 of 0.014 μM. tandfonline.com

Antimicrobial Activities of this compound

Beyond their anti-cancer potential, derivatives of the quinazoline scaffold have also been investigated for their antimicrobial properties. These compounds have shown activity against a range of pathogenic bacteria.

A study on novel quinazoline-2,4(1H,3H)-dione derivatives revealed that most of the tested compounds displayed moderate antimicrobial activity against both Gram-positive and Gram-negative bacterial strains. mdpi.com Two compounds, in particular, provided a broad spectrum of activity. mdpi.com The proposed mechanism for these derivatives is the inhibition of bacterial gyrase and DNA topoisomerase IV, similar to fluoroquinolone antibiotics. mdpi.com

Research into 2,4-dihydro- researchgate.nettriazol-3-one derivatives also demonstrated antibacterial and antifungal activity. The aminomethyl derivatives of this scaffold were found to be active against the majority of microorganisms studied. Furthermore, new naphtho researchgate.nettriazol-thiadiazin derivatives have shown promising antimicrobial activity, with the highest inhibitory effect observed against Gram-positive bacteria.

The following table provides a summary of the antimicrobial activity of selected quinazolinone and related heterocyclic derivatives.

| Compound/Derivative Class | Microbial Strain(s) | Activity | Reference |

| Quinazoline-2,4(1H,3H)-dione derivatives | Gram-positive and Gram-negative bacteria | Moderate to broad-spectrum activity | mdpi.com |

| Aminomethyl derivatives of 2,4-dihydro- researchgate.nettriazol-3-one | Various bacteria and fungi | Active against the majority of strains | |

| Naphtho researchgate.nettriazol-thiadiazin derivatives | Gram-positive bacteria, fungi | Good antimicrobial activity |

Antibacterial Efficacy of this compound

No specific studies detailing the antibacterial efficacy of this compound were identified. Research in this area is centered on other derivatives of the quinazolin-4(3H)-one core. nih.goveco-vector.comnih.gov

Antiviral Properties of this compound

There is no available data on the specific antiviral properties of this compound. The antiviral research on the quinazolinone scaffold highlights the activity of various other analogs, including 2-methylquinazolin-4(3H)-one and different substituted derivatives against viruses like Influenza A, Zika, and Dengue. nih.govmdpi.comnih.gov

Anti-Inflammatory Effects of this compound

Specific studies on the anti-inflammatory effects of this compound could not be located. The anti-inflammatory potential of the quinazolinone class of compounds has been explored through the synthesis and evaluation of various other derivatives. nih.govnih.govderpharmachemica.com

Modulation of Inflammatory Mediators by this compound

No research findings were available that specifically describe the modulation of inflammatory mediators by this compound.

Other Emerging Biological Activities of this compound

Antioxidant Activity

Direct measurement of the antioxidant activity for this compound is not reported in the available scientific literature. Studies on the antioxidant properties of the quinazolinone scaffold have been conducted on derivatives with different substitution patterns, often involving hydroxyl or polyphenolic groups to enhance radical scavenging capabilities. nih.govnih.gov

Enzyme Inhibition Profiles (e.g., Kinases, Hydrolases)

Research into the specific enzyme inhibition profile of this compound is an area of ongoing investigation. While the broader class of quinazoline-containing compounds has been extensively studied for its wide-ranging inhibitory effects against various enzymes, particularly protein kinases, specific data for the 2,7-dichloro derivative remains to be fully elucidated in publicly available research.

The quinazoline scaffold is a well-established pharmacophore in the development of enzyme inhibitors. Numerous derivatives have been synthesized and evaluated for their potential to target key enzymes involved in cellular signaling pathways, making them attractive candidates for therapeutic development.

For context, other quinazoline derivatives have demonstrated significant inhibitory activity against several enzyme families:

Tyrosine Kinases: Many quinazoline-based molecules are potent inhibitors of tyrosine kinases, which play a crucial role in cell proliferation, differentiation, and survival. For example, certain C-5-substituted anilinoquinazolines have been identified as potent and selective inhibitors of c-Src and Abl kinases. nih.gov Another example includes quinazoline- nih.govnih.govnih.govtriazolo[3,4-b] nih.govnih.govnih.govthiadiazines, which have been investigated as inhibitors of the epidermal growth factor receptor (EGFR). nih.gov The clinical relevance of tyrosine kinase inhibitors is underscored by their use in oncology. nih.gov

Hydrolases: While less common than kinase inhibition, some heterocyclic compounds containing scaffolds similar to quinazolines have been explored for their effects on hydrolases. For instance, certain triazole derivatives have been synthesized and tested for their inhibitory potential against enzymes like acetylcholinesterase and butyrylcholinesterase. nih.gov

It is important to note that the specific substitution pattern on the quinazoline ring system dramatically influences the inhibitory activity and selectivity of the compound. The presence and position of the chloro groups at the 2 and 7 positions of the quinazolin-4(3H)-one core are expected to confer a unique electronic and steric profile, which would in turn dictate its specific interactions with enzyme active sites.

Further research, including enzymatic assays and detailed structure-activity relationship (SAR) studies, is required to determine the precise enzyme inhibition profile of this compound. Such studies would be instrumental in uncovering its potential pharmacological applications.

Table of Enzyme Inhibition Data for Selected Quinazoline Derivatives

Since specific data for this compound is not available, the following table presents examples of enzyme inhibition by other quinazoline-based compounds to illustrate the general potential of this chemical class.

| Compound Class | Target Enzyme(s) | Reported Activity (IC₅₀) | Reference |

| C-5-substituted anilinoquinazolines | c-Src, Abl kinases | Low nanomolar concentrations | nih.gov |

| Quinazoline- nih.govnih.govnih.govtriazolo[3,4-b] nih.govnih.govnih.govthiadiazines | Epidermal Growth Factor Receptor (EGFR) | Not specified | nih.gov |

Mechanisms of Action of 2,7 Dichloroquinazolin 4 3h One at Molecular and Cellular Levels

Molecular Target Identification for 2,7-Dichloroquinazolin-4(3H)-one

Receptor Binding Studies of this compound

No specific receptor binding studies for this compound have been published in the reviewed scientific literature. Consequently, data on its binding affinity, selectivity, and the identity of any specific receptors it may interact with are not available.

Protein-Ligand Interactions of this compound

Detailed studies on the protein-ligand interactions of this compound, such as co-crystallization studies or computational docking simulations with specific protein targets, have not been reported. Understanding these interactions is crucial for elucidating the mechanism of action, but such data is not currently available for this specific compound. nih.gov

Gene Expression Profiling in Response to this compound Treatment

There are no available studies in the public domain that have performed gene expression profiling, such as microarray or RNA-seq analysis, on cells treated with this compound. Therefore, the effects of this compound on global gene expression patterns remain uncharacterized.

Cellular Signaling Pathway Modulation by this compound

Due to the absence of molecular target identification and gene expression data, there is no direct evidence or published research detailing the modulation of specific cellular signaling pathways by this compound. While related compounds have been shown to affect various signaling cascades, this information cannot be directly attributed to the 2,7-dichloro derivative.

Structure Activity Relationship Sar Studies of 2,7 Dichloroquinazolin 4 3h One Analogues

Impact of Substituents at the C-2 Position on Biological Activity

The C-2 position of the quinazolinone ring is a key site for chemical modification, and alterations at this position have been shown to significantly modulate the biological activity of 2,7-dichloroquinazolin-4(3H)-one analogues. The introduction of various substituents can influence the compound's size, shape, electronics, and hydrogen bonding capabilities, thereby affecting its interaction with biological targets.

Research has demonstrated that substituting the chlorine atom at the C-2 position with different moieties leads to a diverse range of pharmacological effects. For instance, the introduction of substituted benzylamine (B48309) groups at this position has been explored in the context of developing novel antiviral agents. A study detailing the synthesis of a series of 2-(benzylamino)quinazolin-4(3H)-one derivatives, starting from this compound, revealed that the nature and position of substituents on the benzyl (B1604629) ring are critical for activity.

Specifically, dichlorobenzylamine-substituted derivatives exhibited notable anti-SARS-CoV-2 activity. Among these, the 2,4-dichlorobenzylamine-substituted compound showed promising potency. nih.gov In contrast, derivatives with electron-donating groups such as methyl, amino, or methoxy (B1213986) on the benzyl ring did not lead to a significant enhancement in antiviral activity. nih.gov This suggests that electron-withdrawing groups on the C-2 benzylamino substituent are favorable for this specific biological target.

The following table summarizes the impact of various C-2 substituents on the anti-SARS-CoV-2 activity of this compound analogues:

| C-2 Substituent | Observation on Biological Activity | Reference |

| 3,5-Dichlorobenzylamine | Weaker activity compared to other dichlorinated analogues. | nih.gov |

| Monochlorobenzylamine (ortho, meta, para) | Insignificant antiviral effects. | nih.gov |

| 2,4-Dichlorobenzylamine | Good anti-SARS-CoV-2 activity. | nih.gov |

| Monobromobenzylamine (ortho, meta, para) | Low efficacy against SARS-CoV-2. | nih.gov |

| Methyl-substituted benzylamine | Partial inhibition of SARS-CoV-2. | nih.gov |

| Amino-substituted benzylamine | No significant anti-SARS-CoV-2 activity. | nih.gov |

| Diphenylmethylamines | Good efficacy, regardless of chlorine presence. | nih.gov |

| α-Methylbenzylamines with chlorine | Good activity. | nih.gov |

| α-Methylbenzylamines without chlorine | Decreased activity. | nih.gov |

These findings underscore the sensitivity of the biological activity to the structural modifications at the C-2 position, highlighting a clear SAR that can guide the design of future derivatives.

Influence of Substituents at the C-7 Position on Biological Activity

In related 4-aminoquinoline (B48711) series, the nature of the C-7 substituent has been shown to be a crucial factor for antimalarial activity. For instance, compounds with a 7-chloro, 7-iodo, or 7-bromo substituent displayed comparable and potent activity against both chloroquine-susceptible and -resistant strains of Plasmodium falciparum. In contrast, 7-fluoro and 7-trifluoromethyl analogues were generally less active, and 7-methoxy derivatives were largely inactive. This highlights the importance of a halogen with specific properties at this position for this particular biological application.

For quinazolinone-based anticancer agents, modifications at the C-6 and C-7 positions have been shown to be significant. For example, in a series of quinazoline (B50416) derivatives targeting the epidermal growth factor receptor (EGFR), the presence of small alkoxy groups at C-6 and C-7 was found to be beneficial for activity.

The following table illustrates the general influence of C-7 substituents on the activity of quinoline (B57606) and quinazolinone derivatives, which can be extrapolated to hypothesize the effects on the this compound scaffold:

| C-7 Substituent | General Observation on Biological Activity (in related scaffolds) |

| Chloro (Cl) | Often associated with potent biological activity in various therapeutic areas. |

| Bromo (Br) / Iodo (I) | Can maintain or enhance activity, suggesting a role for halogens of a certain size and electronegativity. |

| Fluoro (F) / Trifluoromethyl (CF3) | May lead to decreased activity in some contexts. |

| Methoxy (OCH3) | Often results in reduced or abolished activity. |

These observations suggest that the chloro group at the C-7 position of this compound is likely a key contributor to its biological activity profile, and any substitution would need to be carefully considered to retain or enhance potency.

Role of N-3 Modifications in the Activity Profile of this compound

General SAR studies on quinazolinones have revealed that the nature of the substituent at N-3 is a critical determinant of activity. For instance, in some series of analgesic and anti-inflammatory quinazolinones, the introduction of an aryl group at N-3 enhanced analgesic activity compared to an aliphatic substituent. Conversely, electron-withdrawing groups at this position were generally found to decrease activity.

The addition of various heterocyclic moieties at the N-3 position has also been explored as a strategy to enhance the biological activity of quinazolinones. This approach aims to introduce new binding interactions or to modulate the physicochemical properties of the parent molecule.

While specific studies on N-3 modifications of this compound are not extensively documented in the available literature, the general principles derived from other quinazolinone series can be summarized as follows:

| N-3 Modification | General Observation on Biological Activity (in related scaffolds) |

| Aliphatic Substituents | Can confer a certain level of activity. |

| Aryl Substituents | Often leads to enhanced activity compared to aliphatic groups. |

| Electron-Withdrawing Groups | Generally decreases activity. |

| Heterocyclic Moieties | Can significantly increase activity, likely through additional binding interactions. |

These trends suggest that carefully selected substituents at the N-3 position of this compound could lead to analogues with improved or novel biological activities.

Importance of the Quinazolinone Core Rigidity for this compound Activity

The rigid, planar structure of the quinazolinone core is a fundamental feature that underpins its diverse biological activities. This rigidity reduces the conformational flexibility of the molecule, which can lead to a more favorable entropy of binding to a biological target. The defined three-dimensional arrangement of the atoms in the fused ring system allows for specific and high-affinity interactions with the binding pockets of proteins and enzymes.

The planarity of the quinazolinone scaffold facilitates π-π stacking interactions with aromatic amino acid residues in a protein's active site. Furthermore, the embedded nitrogen and oxygen atoms act as hydrogen bond acceptors and donors, which are crucial for anchoring the molecule within the binding site.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of a series of compounds with their biological activity. mdpi.comnih.gov By developing mathematical models, QSAR can predict the activity of new, unsynthesized compounds and provide insights into the structural features that are important for a desired biological effect. nih.gov

Topological descriptors: These relate to the connectivity and branching of the molecule.

Electronic descriptors: These describe the electronic properties of the molecule, such as charge distribution and polarizability.

Steric descriptors: These relate to the size and shape of the molecule.

Hydrophobic descriptors: These quantify the lipophilicity of the molecule.

For example, QSAR studies on quinazolinone derivatives as anticancer agents have identified the importance of molecular shape, size, and electronic properties in determining their inhibitory activity against specific kinases. nih.gov These models can guide the rational design of new analogues with improved potency by suggesting modifications that would optimize the key descriptors.

The general approach and findings from QSAR studies on related quinazolinones can be summarized as follows:

| QSAR Aspect | Description |

| Model Development | Mathematical equations are generated to link structural descriptors to biological activity (e.g., IC50 values). nih.gov |

| Key Descriptors | Often include parameters related to molecular volume, surface area, electronegativity, and lipophilicity. |

| Predictive Power | A good QSAR model can accurately predict the activity of compounds not included in the initial training set. mdpi.com |

| Design Guidance | The model can indicate which positions on the quinazolinone scaffold are most sensitive to modification and what types of substituents are likely to improve activity. |

The application of QSAR methodologies to a series of this compound analogues would be a valuable step in the systematic optimization of this scaffold for a specific therapeutic target.

Computational Chemistry and in Silico Investigations of 2,7 Dichloroquinazolin 4 3h One

Molecular Docking Studies with 2,7-Dichloroquinazolin-4(3H)-one

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug design to understand and predict the binding of a ligand to a protein's active site.

While specific molecular docking studies targeting this compound are not readily found in the literature, numerous studies have been conducted on various quinazolinone derivatives, targeting a wide array of proteins. These studies demonstrate the utility of the quinazolinone scaffold in interacting with diverse biological targets. For instance, various quinazolinone derivatives have been docked against targets such as EGFR (Epidermal Growth Factor Receptor), DNA gyrase, and COX-2 (Cyclooxygenase-2).

A hypothetical molecular docking study of this compound could be performed against a relevant biological target. The results would likely show interactions influenced by the quinazolinone core and the specific substitutions at the 2 and 7 positions. The dichloro substitutions would be expected to influence the compound's lipophilicity and electronic properties, potentially leading to specific hydrophobic and halogen-bonding interactions within a protein's binding pocket.

Virtual screening is a computational technique used in drug discovery to search libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme.

A virtual library of compounds based on the this compound scaffold could be generated by adding various substituents at the N3 position or by modifying the core structure. This library could then be screened against the binding sites of various therapeutic targets. This approach has been successfully applied to other quinazolinone derivatives to identify potential inhibitors for a range of diseases. The screening process would rank the compounds based on their predicted binding affinities, allowing for the selection of the most promising candidates for further experimental testing. The results of such a screen would provide valuable insights into the structure-activity relationships (SAR) for this class of compounds.

A hypothetical virtual screening of a this compound-based library against a kinase target, for example, might yield results similar to those seen with other quinazolinone-based inhibitors. The following table illustrates the type of data that could be generated.

| Compound ID | Scaffold | Substituent (N3) | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

| DCQ-001 | This compound | -H | -7.8 | MET793, LEU718 |

| DCQ-002 | This compound | -CH3 | -8.2 | MET793, LEU718, CYS797 |

| DCQ-003 | This compound | -Phenyl | -9.5 | MET793, LEU718, LYS745 |

| DCQ-004 | This compound | -CH2-COOH | -8.9 | MET793, LEU718, ASP855 |

Molecular Dynamics Simulations of this compound-Target Complexes

Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. These simulations allow for the observation of the dynamic behavior of a system over time, providing insights into the stability of protein-ligand complexes and the nature of their interactions.

While specific MD simulation studies for this compound are not prevalent, MD simulations have been effectively used to study the stability of complexes between various quinazolinone derivatives and their biological targets. A typical MD simulation of a this compound-protein complex would involve placing the docked complex in a simulated physiological environment (water, ions) and observing its behavior over a period of nanoseconds.

Key parameters analyzed during an MD simulation include:

Root Mean Square Deviation (RMSD): To assess the stability of the protein and ligand over time.

Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.

Hydrogen Bond Analysis: To monitor the formation and breaking of hydrogen bonds between the ligand and the protein.

The following table illustrates the kind of data that could be obtained from an MD simulation study.

| Simulation Parameter | Value | Interpretation |

| Simulation Time | 100 ns | Provides a reasonable timeframe to assess complex stability. |

| Average RMSD of Protein | 1.5 Å | Indicates that the protein structure is stable throughout the simulation. |

| Average RMSD of Ligand | 0.8 Å | Suggests the ligand remains stably bound in the active site. |

| Key Hydrogen Bonds | Maintained > 80% of simulation time | Highlights crucial and stable interactions for binding. |

Quantum Chemical Calculations for this compound Electronic Properties

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic structure and properties of molecules. These calculations can provide insights into a molecule's reactivity, stability, and spectroscopic properties.

For this compound, quantum chemical calculations could be employed to determine a range of electronic properties. While specific studies on this exact molecule are scarce, DFT has been applied to other quinazolinone derivatives to understand their electronic characteristics.

Calculated electronic properties for this compound would likely include:

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies: These are crucial for understanding the molecule's reactivity. The HOMO-LUMO energy gap can indicate the molecule's stability.

Molecular Electrostatic Potential (MEP): This map reveals the electron-rich and electron-poor regions of the molecule, which are important for predicting non-covalent interactions.

A hypothetical table of calculated quantum chemical properties for this compound is presented below.

| Property | Calculated Value | Significance |

| HOMO Energy | -6.5 eV | Relates to the electron-donating ability of the molecule. |

| LUMO Energy | -1.8 eV | Relates to the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | 4.7 eV | Indicates the chemical reactivity and kinetic stability. |

| Dipole Moment | 3.2 D | Suggests a moderate polarity of the molecule. |

De Novo Design Strategies for this compound-Based Scaffolds

De novo design is a computational method for designing novel molecules with desired properties from scratch. The this compound structure can serve as a starting scaffold for the de novo design of new potential drug candidates. The quinazolinone scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to bind to a variety of biological targets.

De novo design algorithms could be used to "grow" new functional groups from the this compound core within the active site of a target protein. This approach allows for the exploration of novel chemical space and the design of compounds with optimized interactions with the target. The software would suggest modifications to the scaffold that are predicted to improve binding affinity and selectivity.

Computational ADMET Prediction Methodologies for this compound Derivatives

Computational prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in early-stage drug discovery. These in silico models help to identify potential liabilities of drug candidates before they are synthesized and tested in the lab.

For derivatives of this compound, various computational tools and methodologies can be used to predict their ADMET properties. Numerous studies have reported the in silico ADMET prediction for a wide range of quinazolinone derivatives. These predictions are typically based on quantitative structure-property relationship (QSPR) models and machine learning algorithms.

Predicted ADMET properties for this compound derivatives would likely include:

Aqueous Solubility: Prediction of how well the compound dissolves in water.

Blood-Brain Barrier (BBB) Permeability: Prediction of the compound's ability to cross the BBB.

CYP450 Inhibition: Prediction of potential drug-drug interactions.

Human Intestinal Absorption (HIA): Prediction of how well the compound is absorbed from the gut.

Toxicity Risks: Prediction of potential toxicities such as mutagenicity or carcinogenicity.

The following table provides an example of a computational ADMET profile for a hypothetical this compound derivative.

| ADMET Property | Predicted Value/Classification | Implication |

| Aqueous Solubility (logS) | -3.5 | Moderately soluble. |

| BBB Permeability | Low | Unlikely to cause CNS side effects. |

| CYP2D6 Inhibition | Non-inhibitor | Low risk of drug-drug interactions via this pathway. |

| Human Intestinal Absorption | High | Good potential for oral bioavailability. |

| AMES Mutagenicity | Non-mutagenic | Low risk of causing genetic mutations. |

Preclinical Evaluation and in Vivo Studies of 2,7 Dichloroquinazolin 4 3h One

Efficacy Studies of 2,7-Dichloroquinazolin-4(3H)-one in Animal Models

In the absence of direct studies on this compound, this section will outline the types of animal models that would be employed to evaluate its potential therapeutic effects based on the known activities of other quinazolinone derivatives.

Toxicological Assessment of this compound

A thorough toxicological assessment is critical for the development of any new chemical entity. Standardized studies are conducted to determine the potential adverse effects of a compound.

Genotoxicity and Mutagenicity Evaluations of this compound

A comprehensive review of available scientific literature and toxicological databases reveals a significant lack of specific data regarding the genotoxicity and mutagenicity of this compound. To date, no dedicated studies evaluating the potential of this specific chemical compound to induce genetic damage or mutations have been published in peer-reviewed journals.

While research exists on the broader class of quinazolinone derivatives, the specific substitution pattern of chlorine atoms at the 2 and 7 positions of the quinazolinone core in this compound means that data from other analogues cannot be directly extrapolated to assess its genotoxic profile. For instance, studies on some 2,3-substituted quinazolinone derivatives have suggested a lack of genotoxicity. nih.gov Similarly, (S)-4-aminoquinazoline alcohols were reported to be genotoxically safe at the tested concentrations. nih.gov However, these findings are not directly applicable to this compound due to structural differences that can significantly influence biological activity.

For a thorough preclinical evaluation, a battery of genotoxicity tests would be required as per international regulatory guidelines. These assessments are crucial to identify substances that could cause DNA or chromosomal damage. criver.comnih.govnelsonlabs.com The standard testing battery typically includes:

A bacterial reverse mutation test (Ames test): This assay is used to determine the potential of a substance to induce gene mutations. nih.govcriver.com

An in vitro mammalian cell gene mutation test: This evaluates for gene mutations in mammalian cells.

An in vitro mammalian cell chromosomal aberration test or an in vitro micronucleus test: These tests assess the potential to cause structural or numerical chromosomal damage. criver.comnelsonlabs.comjournal-jop.orgnih.gov

An in vivo genotoxicity test: If positive results are observed in any of the in vitro assays, an in vivo test, such as the bone marrow micronucleus test, is typically conducted to evaluate the genotoxic potential in a whole animal system. nih.gov

Without the data from such studies for this compound, a conclusive statement on its genotoxicity and mutagenicity cannot be made. The following tables are representative of how data from such evaluations would be presented, but are currently empty due to the absence of specific research findings for this compound.

Table 1: In Vitro Genotoxicity of this compound

| Assay | Test System | Metabolic Activation (S9) | Concentration Range Tested | Result |

| Bacterial Reverse Mutation (Ames) | S. typhimurium & E. coli | With & Without | Data Not Available | Data Not Available |

| Chromosomal Aberration | Mammalian Cells (e.g., CHO) | With & Without | Data Not Available | Data Not Available |

| Micronucleus Test | Mammalian Cells (e.g., TK6) | With & Without | Data Not Available | Data Not Available |

Table 2: In Vivo Genotoxicity of this compound

| Assay | Species / Strain | Route of Administration | Dose Levels | Sampling Time | Result |

| Bone Marrow Micronucleus | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Further research is imperative to characterize the genotoxic and mutagenic potential of this compound to establish a comprehensive preclinical safety profile.

Future Perspectives and Research Directions for 2,7 Dichloroquinazolin 4 3h One

Development of Novel 2,7-Dichloroquinazolin-4(3H)-one Analogues with Enhanced Potency

A significant avenue of future research will be the rational design and synthesis of novel analogues of this compound with improved potency and selectivity. Structure-activity relationship (SAR) studies are crucial in this endeavor, helping to elucidate how modifications to the quinazolinone core affect biological activity. mdpi.com Research on related quinazolinone derivatives has shown that substitutions at various positions can dramatically influence their therapeutic properties.

For instance, the synthesis of a series of 2-anilinoquinazolin-4(3H)-one derivatives, which share a similar core structure, has yielded compounds with potent antiviral activity against SARS-CoV-2. nih.govresearchgate.net One such derivative, 7-chloro-2-((3,5-dichlorophenyl)amino)quinazolin-4(3H)-one, demonstrated significant in vivo efficacy in a mouse model, highlighting the potential for targeted modifications to enhance therapeutic outcomes. nih.gov These findings suggest that strategic modifications to the 2- and 7-positions of the quinazolinone ring of this compound could lead to the development of analogues with enhanced potency for various therapeutic targets.

Future efforts in this area will likely involve:

Modification of the 2-position: Introducing a variety of substituents at the 2-position of the quinazolinone ring to explore their impact on target binding and potency.

Exploration of the 3-position: Investigating the effects of different functional groups at the 3-position, which has been shown in other quinazolinones to influence activity.

Bioisosteric replacement: Replacing the chlorine atoms at the 2- and 7-positions with other functional groups to modulate the electronic and steric properties of the molecule, potentially leading to improved pharmacological profiles.

Interactive Table: Potency of Selected Quinazolinone Analogues Please note that the following table is illustrative and based on data for related quinazolinone derivatives, as specific data for this compound analogues is not available in the provided search results.

| Compound ID | Modifications | Target | IC50 (µM) |

| 1 | 7-chloro-2-((3,5-dichlorophenyl)amino)quinazolin-4(3H)-one | SARS-CoV-2 | <0.25 |

| 2 | N-(7-chloro-4-oxo-3,4-dihydroquinazolin-2-yl)-N-(3,5-dichlorophenyl)acetamide | SARS-CoV-2 | - |

| 3 | N-(7-chloro-4-oxo-3,4-dihydroquinazolin-2-yl)-N-(3,5-difluorophenyl)acetamide | SARS-CoV-2 | - |

Exploration of Combination Therapies Involving this compound

Given the complexity of diseases like cancer, combination therapies that target multiple pathways are becoming increasingly important. The potential of this compound as a component of such therapies is a promising area for future investigation. The synergistic effects of combining different therapeutic agents can lead to enhanced efficacy and potentially overcome drug resistance. nih.gov

For example, the combination of kinase inhibitors with other anticancer agents is a well-established strategy. researchgate.net Given that many quinazolinone derivatives have been identified as kinase inhibitors, it is plausible that this compound or its analogues could be effectively combined with other kinase inhibitors or standard chemotherapy agents. mdpi.comnih.gov Research into the synergistic effects of flavonoids with paclitaxel in cancer treatment provides a model for how natural or synthetic compounds can enhance the efficacy of existing drugs. nih.gov

Future research in this area could focus on:

In vitro and in vivo studies: Evaluating the synergistic effects of this compound with a range of existing anticancer drugs against various cancer cell lines and in animal models.

Mechanism-based combinations: Identifying the specific cellular pathways affected by this compound to rationally design combination therapies that target complementary pathways.

Overcoming drug resistance: Investigating whether this compound can sensitize resistant cancer cells to other therapeutic agents.

Targeted Delivery Systems for this compound

To enhance the therapeutic index of this compound, the development of targeted delivery systems is a critical future direction. Such systems aim to increase the concentration of the drug at the site of action while minimizing exposure to healthy tissues, thereby reducing potential side effects. mdpi.com Nanoparticle-based drug delivery systems, such as liposomes and polymeric nanoparticles, have shown great promise in achieving targeted delivery. mdpi.comnih.gov

Liposomal formulations, for instance, can encapsulate therapeutic agents and can be engineered to target specific cells or tissues. researchgate.netnih.govnih.govmdpi.com The physicochemical properties of nanoparticles, including size, surface charge, and surface modifications, can be tailored to optimize drug delivery. mdpi.com

Future research into targeted delivery systems for this compound could involve:

Encapsulation in nanoparticles: Developing liposomal or polymeric nanoparticle formulations of this compound to improve its solubility, stability, and pharmacokinetic profile.

Surface functionalization: Modifying the surface of these nanoparticles with targeting ligands (e.g., antibodies, peptides) that specifically bind to receptors overexpressed on target cells, such as cancer cells.

Stimuli-responsive systems: Designing delivery systems that release the drug in response to specific stimuli present in the target microenvironment, such as changes in pH or enzyme levels.

Clinical Translational Research Prospects for this compound

The ultimate goal of developing novel therapeutic agents is their successful translation into clinical practice. For this compound and its analogues, this will require a rigorous preclinical and clinical development process. Preclinical studies are essential to establish the safety and efficacy of a drug candidate before it can be tested in humans. mdpi.com

The in vivo efficacy of a 7-chloro-2-anilinoquinazolin-4(3H)-one derivative in a mouse model of SARS-CoV-2 infection provides a strong rationale for the preclinical development of structurally related compounds. nih.gov This study demonstrated that the compound could improve survival rates and reduce viral load in the lungs, indicating its potential for clinical translation as an antiviral agent. nih.gov

The pathway to clinical translation for this compound derivatives will likely involve:

Comprehensive preclinical evaluation: Conducting detailed pharmacokinetic, pharmacodynamic, and toxicology studies in animal models to assess the safety and efficacy of lead compounds.

Biomarker identification: Identifying biomarkers that can predict which patients are most likely to respond to treatment with a this compound-based therapy.

Phase I, II, and III clinical trials: Progressing the most promising candidates through the various phases of clinical trials to evaluate their safety, dosage, and effectiveness in human subjects.

Investigation of Emerging Applications for this compound

While much of the focus on quinazolinone derivatives has been in the area of cancer, there is growing evidence of their potential in other therapeutic areas. The broad spectrum of biological activities associated with this scaffold suggests that this compound and its analogues could have applications beyond oncology. nih.gov

A notable emerging application is in the field of antiviral therapy. As previously mentioned, novel 2-anilinoquinazolin-4(3H)-one derivatives have shown potent in vitro and in vivo activity against SARS-CoV-2. nih.govresearchgate.net This discovery opens up a new and exciting avenue for the development of this compound-based antiviral agents. Another study has also highlighted the potential of a 2-methylquinazolin-4(3H)-one derivative as an antiviral agent against the influenza A virus. mdpi.com

Future research into emerging applications could include:

Antiviral drug development: Screening this compound and its analogues against a broad range of viruses to identify new antiviral leads.

Neurodegenerative diseases: Investigating the potential of these compounds in the treatment of neurodegenerative disorders, given that some quinazoline (B50416) derivatives have shown neuroprotective effects.

Other therapeutic areas: Exploring the activity of this compound derivatives in other disease areas where quinazolinones have shown promise, such as inflammatory and microbial diseases.

Q & A

Q. What are efficient synthetic routes for 2,7-Dichloroquinazolin-4(3H)-one in academic settings?

A one-pot three-component condensation method using isatoic anhydride, orthoesters, and phenylhydrazine with KAl(SO₄)₂·12H₂O (alum) as a catalyst achieves high yields (80–91%) under reflux or microwave irradiation. Microwave-assisted synthesis reduces reaction time to 5 minutes compared to 130 minutes under classical heating . For chlorination, dissolving intermediates in NaOH (2 N) and stirring at room temperature for 20 hours introduces chlorine atoms at the 2- and 7-positions .

Q. How is structural characterization of this compound performed?

Combined spectroscopic and crystallographic techniques are critical:

- Spectroscopy : IR confirms carbonyl (C=O) stretches at ~1640 cm⁻¹. ¹H/¹³C NMR identifies aromatic protons (δ 6.6–8.1 ppm) and chlorine-substituted carbons (δ 112–135 ppm) .

- Crystallography : Single-crystal X-ray diffraction (e.g., C17H15IN2O structures) reveals dihedral angles (e.g., 88.81° between quinazolinone and phenyl rings) and hydrogen-bonding networks impacting stability .

Q. What biological assays evaluate this compound derivatives?

- Antimicrobial Activity : Disk diffusion (CLSI M2-A4) and MIC assays against Gram-positive/negative strains (e.g., S. aureus, E. coli) .

- Anticonvulsant Testing : Maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) models in mice, with ED₅₀ calculations .

Advanced Research Questions

Q. How can reaction conditions be optimized to resolve low yields in this compound synthesis?

- Catalyst Screening : Compare alum with acidic ionic liquids (e.g., [BMIM][HSO₄]) for improved regioselectivity .

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance solubility of chlorinated intermediates .

- Purity Challenges : Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to remove byproducts like unreacted isatoic anhydride .

Q. What strategies link structural modifications to bioactivity in this compound derivatives?

- SAR Studies :